1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole
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Overview
Description
The compound “1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole” is a complex organic molecule. It contains functional groups such as sulfonyl, nitro, and imidazole, which are common in many pharmaceuticals and synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The dichloro-methoxyphenyl group, the sulfonyl group, the methyl group, and the nitro group would all contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and nitro groups could affect its solubility, acidity, and reactivity .Properties
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O5S/c1-6-14-5-11(16(17)18)15(6)22(19,20)10-4-7(12)9(21-2)3-8(10)13/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAAABXLVCMDPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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